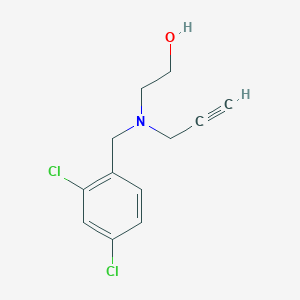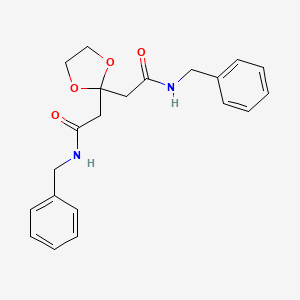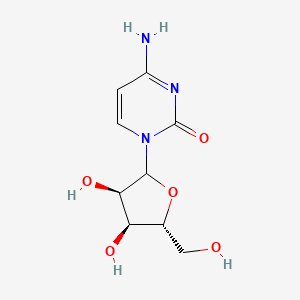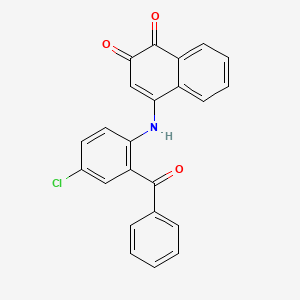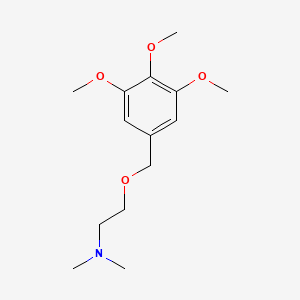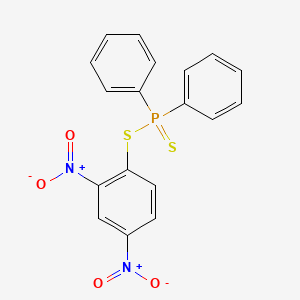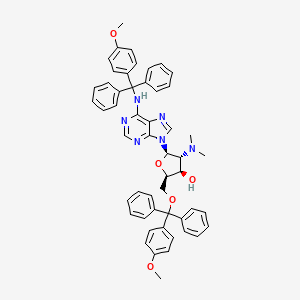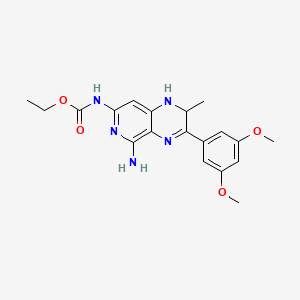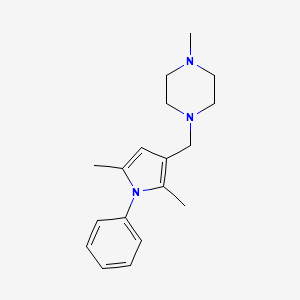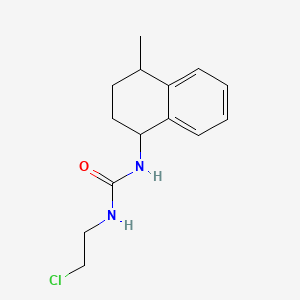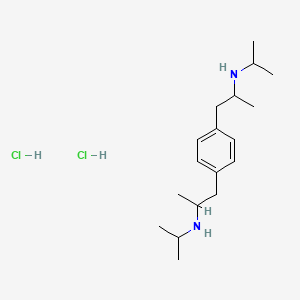
3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol is a chemical compound with the molecular formula C8H16O4 It is known for its unique structure, which includes two dioxane rings and four methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol typically involves the reaction of acetone with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous processing techniques. The use of advanced catalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness. The product is then purified through distillation or crystallization to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol
- 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione
- 1,2,4,5-Tetraoxane, 3,3,6,6-tetramethyl-
Uniqueness
3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol stands out due to its specific arrangement of dioxane rings and methyl groups, which confer unique chemical properties
Propiedades
Número CAS |
7471-99-0 |
|---|---|
Fórmula molecular |
C8H16O4 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
3,3,6,6-tetramethyl-1,4-dioxane-2,5-diol |
InChI |
InChI=1S/C8H16O4/c1-7(2)5(9)12-8(3,4)6(10)11-7/h5-6,9-10H,1-4H3 |
Clave InChI |
BRGBRQXOMWYCNF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(OC(C(O1)O)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


